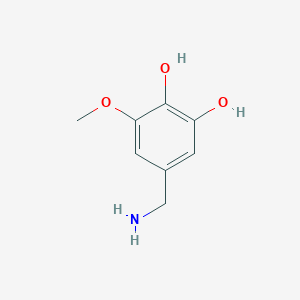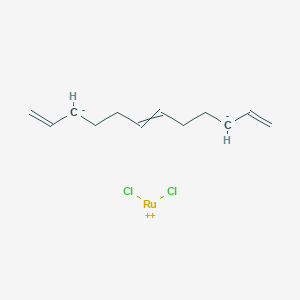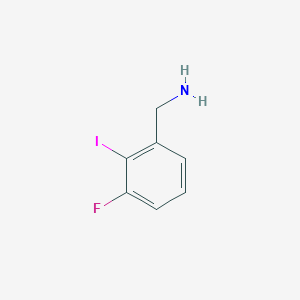![molecular formula C6H15ClN2O2S B12439870 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1354963-77-1](/img/structure/B12439870.png)
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride is a heterocyclic compound that features a thiazolidine ring.
准备方法
The synthesis of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride typically involves multistep reactions. One common synthetic route includes the reaction of p-fluoro aniline with sodium nitrite to form the respective diazonium salt, which then reacts with ethyl-2-benzyl-3-oxobutanoate. This intermediate is further refluxed in concentrated hydrochloric acid to produce the desired compound . Industrial production methods often employ green chemistry approaches to improve yield, purity, and selectivity while minimizing environmental impact .
化学反应分析
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its neuroprotective, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the production of biocides, fungicides, and dyes
作用机制
The mechanism of action of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
相似化合物的比较
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride can be compared with other thiazolidine derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits
属性
CAS 编号 |
1354963-77-1 |
|---|---|
分子式 |
C6H15ClN2O2S |
分子量 |
214.71 g/mol |
IUPAC 名称 |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-3-5-8-4-2-6-11(8,9)10;/h7H,2-6H2,1H3;1H |
InChI 键 |
UHZMMTUDQPUGJO-UHFFFAOYSA-N |
规范 SMILES |
CNCCN1CCCS1(=O)=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
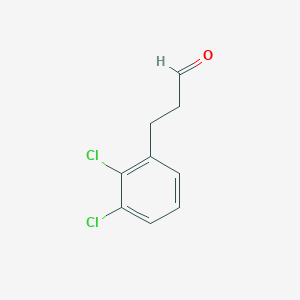


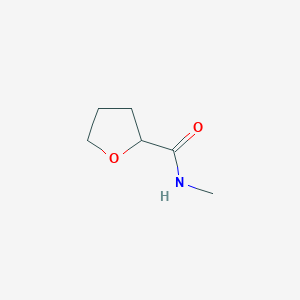

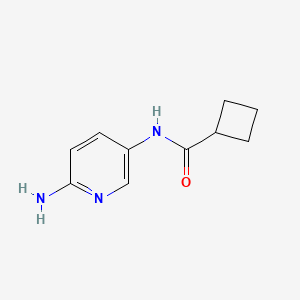
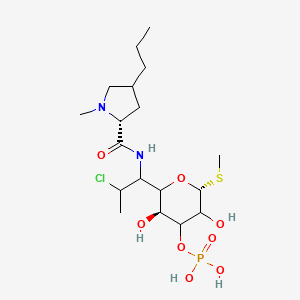
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

